Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid
Description
Chemical Identity and Nomenclature
Sodium acrylate represents the sodium salt form of acrylic acid, distinguished by its unique chemical properties and industrial applications. The compound carries the molecular formula C₃H₃NaO₂ and maintains a molecular weight of 94.04 grams per mole. The systematic name for this compound follows International Union of Pure and Applied Chemistry nomenclature as sodium;prop-2-enoate, reflecting its structural derivation from propenoic acid.
The chemical structure of sodium acrylate features a carboxylate group that contributes significantly to its reactivity and interaction capabilities with other compounds. Its Chemical Abstracts Service registry number 7446-81-3 provides unique identification within chemical databases, while the European Community number 231-209-7 facilitates regulatory classification. The compound exhibits hygroscopic properties in its white crystalline powder form, readily dissolving in water to form viscous solutions.
Acrylic acid, known systematically as prop-2-enoic acid, serves as the parent compound from which sodium acrylate derives. This colorless, viscous liquid carries the molecular formula C₃H₄O₂ and molecular weight of 72.06 grams per mole. The compound's Chemical Abstracts Service number 79-10-7 distinguishes it within chemical literature, while its characteristic pungent odor provides practical identification.
Acrylamide, designated systematically as prop-2-enamide, represents another critical member of this chemical family. Despite its low molecular mass of 71.08 grams per mole and molecular formula C₃H₅NO, acrylamide exists as a solid rather than liquid due to its highly polar nature. The compound's Chemical Abstracts Service number 79-06-1 and numerous synonyms including 2-propenamide, acrylic acid amide, and ethylene carboxamide reflect its widespread recognition in chemical literature.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical State |
|---|---|---|---|---|
| Sodium acrylate | C₃H₃NaO₂ | 94.04 | 7446-81-3 | White crystalline powder |
| Acrylic acid | C₃H₄O₂ | 72.06 | 79-10-7 | Colorless viscous liquid |
| Acrylamide | C₃H₅NO | 71.08 | 79-06-1 | White crystalline solid |
The structural relationships among these compounds center on the presence of the vinyl group (C=C) adjacent to either carboxyl or amide functionalities. This common structural motif enables polymerization reactions that form the basis for their industrial applications. The International Chemical Identifier keys for these compounds—NNMHYFLPFNGQFZ-UHFFFAOYSA-M for sodium acrylate, NIXOWILDQLNWCW-UHFFFAOYSA-N for acrylic acid, and HRPVXLWXLXDGHG-UHFFFAOYSA-N for acrylamide—provide unique digital fingerprints for computational chemistry applications.
Historical Development and Discovery
The chronological development of acrylic chemistry spans nearly two centuries, beginning with fundamental discoveries in laboratory settings and evolving into major industrial processes. Acrylic acid achieved first synthesis in laboratory conditions during 1843, marking the initial milestone in this chemical family's development. This early synthesis established the foundation for subsequent research that would eventually transform multiple industries through polymer chemistry applications.
Methacrylic acid emerged from acrylic acid research in 1865, followed shortly by its reaction with methanol to produce methyl methacrylate. These developments during the mid-nineteenth century provided essential building blocks for what would become the modern acrylic polymer industry. The German chemist Wilhelm Rudolph Fittig, serving as Professor of Chemistry at Tübingen University, discovered the polymerization process for methacrylic acid in 1877.
The twentieth century witnessed accelerated development in acrylic chemistry, particularly through German research initiatives. Otto Bayer at Bayer AG described acrylamide preparation in 1949 through acid-catalyzed hydrolysis of acrylonitrile. This synthesis method, involving the conversion of acrylonitrile under acidic conditions, remains the only manufacturing approach in contemporary industrial production. The development represented a significant advancement in organic synthesis methodology and established reliable pathways for acrylamide production.
Super-absorbent polymer development originated in the early 1960s through United States Department of Agriculture research programs focused on soil water conservation. These investigations sought materials capable of improving agricultural water retention and developed resin systems based on acrylonitrile polymer grafting onto starch molecule backbones. The hydrolyzed products from these starch-acrylonitrile copolymers demonstrated water absorption capacities exceeding 400 times their weight, far surpassing traditional cellulosic materials limited to 20-fold water retention.
The material developed through these agricultural research programs became known as "Super Slurper," and the United States Department of Agriculture transferred technical knowledge to several American companies for further development. This technology transfer facilitated extensive research into various grafting combinations involving acrylic acid, acrylamide, and polyvinyl alcohol. Japanese companies, initially excluded from United States Department of Agriculture programs, independently pursued research using starch, carboxymethyl cellulose, acrylic acid, polyvinyl alcohol, and isobutylene maleic anhydride.
Early commercial applications of super-absorbent polymers emerged in the 1970s, initially targeting feminine sanitary napkins and adult incontinence products rather than the originally intended agricultural applications. Park Davis utilized super-absorbent polymers in sanitary napkins in 1978, while European adoption occurred in 1982 when Schickendanz and Beghin-Say incorporated these materials into baby diaper absorbent cores. These commercial applications demonstrated the versatility of acrylic-based polymers beyond their initial agricultural focus.
| Year | Milestone | Researcher/Organization | Significance |
|---|---|---|---|
| 1843 | First acrylic acid synthesis | Laboratory researchers | Foundation of acrylic chemistry |
| 1865 | Methacrylic acid derivation | Chemical researchers | Expanded acrylic compound family |
| 1877 | Polymerization process discovery | Wilhelm Rudolph Fittig | Enabled polymer applications |
| 1949 | Acrylamide preparation method | Otto Bayer | Established industrial synthesis |
| 1960s | Super-absorbent polymer development | United States Department of Agriculture | Revolutionary water absorption technology |
| 1970s | Commercial applications | Various manufacturers | Transition from research to market |
Relationship to Acrylic Acid and Polyacrylates
The fundamental relationship between sodium acrylate and acrylic acid centers on acid-base chemistry, where sodium acrylate forms through neutralization reactions between sodium hydroxide and acrylic acid. This acid-base relationship enables interconversion between ionic and neutral forms depending on solution conditions, providing flexibility in processing and application development. The carboxylate functionality in sodium acrylate maintains the same carbon-carbon double bond present in acrylic acid, preserving polymerization capability while modifying solubility and reactivity characteristics.
Polyacrylate formation from sodium acrylate occurs through various polymerization techniques including bulk, solution, emulsion, and suspension methods. These polymerization processes create water-soluble polymers with applications spanning numerous industries and personal care products. The resulting sodium polyacrylate exhibits the chemical formula [−CH₂−CH(CO₂Na)−]ₙ and demonstrates remarkable water absorption capabilities, absorbing 100 to 1000 times its mass in water.
The transformation from acrylamide to sodium acrylate represents a significant chemical conversion that maintains polymer backbone integrity while altering side group functionality. Base hydrolysis converts polyacrylamide to sodium polyacrylate without changing the degree of polymerization, generating ammonia as a detectable byproduct. This conversion process demonstrates the chemical flexibility inherent in acrylic polymer systems and enables property modification through post-polymerization reactions.
Acrylic esters derive from acrylic acid through esterification reactions with various alcohols, creating compounds with the generic formula CH₂=CHCO₂R where R represents organic groups. Methanol reactions produce methyl acrylate while ethanol generates ethyl acrylate, both serving as important monomers for polyacrylate production. These esterification reactions expand the acrylic compound family and provide pathways to materials with tailored properties for specific applications.
Polyacrylate materials exhibit anionic polyelectrolyte characteristics with negatively charged carboxylic groups distributed along the polymer backbone. This ionic nature enables interactions with cations and facilitates applications in water treatment, enhanced petroleum recovery, and agricultural soil conditioning. The polymer chains can form hydrogen bonds with other materials, enhancing adhesion and compatibility in composite systems.
The conversion between different ionic forms of polyacrylates provides additional flexibility in material properties and processing conditions. Calcium chloride addition precipitates sodium polyacrylate by bridging carboxylate groups on neighboring polymer segments, creating cross-linked structures. Treatment with strong bases regenerates water-soluble forms, while acid neutralization produces poly(acrylic acid) with free carboxyl groups.
Significance in Chemical and Material Sciences
Sodium polyacrylate and related acrylic compounds have established fundamental importance across multiple scientific disciplines and industrial sectors through their unique combination of chemical reactivity and physical properties. The development of super-absorbent polymer technology represents one of the most significant advances in materials science, providing water retention capabilities that exceed traditional materials by orders of magnitude. These materials can absorb up to 800 times their mass in distilled water or 300 times their mass in tap water, demonstrating unprecedented performance in moisture management applications.
The petroleum industry utilizes sodium polyacrylate as a critical component in drilling mud formulations, where it functions as both a thickening agent and fluid loss control additive. The polymeric chain structure effectively increases mud viscosity, enhancing suspension capacity for rock debris while reducing fluid loss to prevent wellbore instability. These properties make sodium polyacrylate indispensable for oil drilling operations, particularly in challenging geological environments requiring precise fluid control.
Water treatment applications leverage sodium polyacrylate's ability to promote flocculation and sedimentation processes. The polymer facilitates formation of larger floc masses that settle more effectively, improving filtration efficiency while reducing liquid waste disposal costs. River dredging operations benefit from sodium polyacrylate's capacity to absorb sludge and excess water, simplifying cleaning and transport procedures.
The papermaking industry incorporates sodium polyacrylate as both a reinforcing agent and retention aid, where it forms hydrogen bonds with paper fibers to strengthen interfibr connections. This enhancement improves paper durability and water resistance while reducing fiber loss during production processes. The resulting improvements in paper retention rates contribute to more efficient manufacturing and higher quality final products.
Textile applications utilize sodium polyacrylate as a sizing agent and dyeing auxiliary, enhancing yarn strength and abrasion resistance while improving processability. As a dyeing auxiliary, the polymer increases dye adsorption and color fastness on fibers, resulting in improved dyeing effectiveness. These applications demonstrate the material's versatility in enhancing both mechanical properties and aesthetic characteristics.
Cosmetics formulations incorporate sodium polyacrylate as a thickening agent, stabilizer, and suspending agent. The polymer's chain structure increases product viscosity while improving spreadability and application characteristics. Additionally, it enhances cosmetic stability by preventing separation and sedimentation, while ensuring uniform distribution of solid particles throughout the formulation.
| Industry Sector | Primary Function | Key Benefits | Applications |
|---|---|---|---|
| Petroleum | Thickening agent, fluid loss control | Enhanced viscosity, wellbore stability | Drilling mud formulations |
| Water Treatment | Flocculation agent | Improved sedimentation, reduced waste | Sludge treatment, river dredging |
| Papermaking | Reinforcing agent, retention aid | Increased durability, reduced fiber loss | Paper manufacturing |
| Textiles | Sizing agent, dyeing auxiliary | Enhanced strength, improved color fastness | Yarn processing, fabric dyeing |
| Cosmetics | Thickening agent, stabilizer | Improved texture, enhanced stability | Personal care products |
Agricultural applications position sodium polyacrylate as a soil conditioner that enhances water retention and soil permeability. These properties address fundamental challenges in water conservation and crop productivity, particularly in arid regions where efficient moisture management determines agricultural success. Environmental protection utilizes include wastewater treatment and landfill liner applications, demonstrating the material's contribution to sustainable resource management.
Medical applications explore sodium polyacrylate as a drug carrier and biomaterial component, leveraging its biocompatibility and controlled release characteristics. These emerging applications suggest continued expansion of acrylic polymer utility into high-value pharmaceutical and biomedical markets. The material's ability to form hydrogels with controlled swelling behavior provides opportunities for advanced drug delivery systems and tissue engineering applications.
Properties
IUPAC Name |
sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.2C3H4O2.Na/c3*1-2-3(4)5;/h2H,1H2,(H2,4,5);2*2H,1H2,(H,4,5);/q;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBMFUOWAASNDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N.C=CC(=O)O.C=CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NNaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62649-23-4 | |
| Record name | 2-Propenoic acid, polymer with 2-propenamide and sodium 2-propenoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Polymerization of Acrylamide and Acrylic Acid in Sodium Hydroxide Medium
- Principle : Copolymerization of acrylamide (prop-2-enamide) and acrylic acid (prop-2-enoic acid) in the presence of sodium hydroxide leads to the formation of sodium salt of the polymer containing both amide and carboxylate functionalities.
- Reaction Conditions :
- Monomers: Acrylamide and acrylic acid
- Base: Sodium hydroxide (to neutralize acrylic acid and form sodium acrylate)
- Temperature: Controlled to avoid premature gelation and to optimize polymer chain length
- pH: Maintained to ensure partial neutralization and polymer stability
- Outcome : Formation of this compound copolymer with desired molecular weight and solubility properties.
Amidation and Esterification Routes
- Amidation : Conversion of carboxylic acid groups to amide groups via reaction with amines under controlled conditions.
- Esterification : Methyl esters of prop-2-enoic acid derivatives can be prepared by refluxing the acid in methanol with sulfuric acid as a catalyst, followed by hydrolysis and neutralization to obtain the sodium salt.
- Example Protocol (Adapted from related prop-2-enoic acid derivatives synthesis):
- Reflux carboxylic acid with methanol and concentrated sulfuric acid for 6 hours.
- Remove excess methanol by evaporation.
- Pour residue into ice water and extract with ether.
- Wash organic layer with sodium hydroxide solution to neutralize and isolate sodium salt.
- Purification : Recrystallization from ethyl acetate-hexane or suitable solvent mixtures to obtain pure product.
Industrial Production Methods
- Scale : Large-scale polymerization reactors are used.
- Process :
- Monomers acrylamide and acrylic acid are mixed with sodium hydroxide in aqueous solution.
- Polymerization is initiated by free radical initiators under controlled temperature and pH.
- Reaction parameters such as temperature, initiator concentration, and monomer ratio are optimized for polymer properties.
- Control Parameters :
- Temperature control to prevent runaway polymerization.
- pH maintenance to ensure sodium salt formation.
- Stirring and mixing to achieve homogeneity.
- Product Handling : The resulting polymer is isolated by precipitation or drying, often as a powder or granules.
Reaction Conditions and Analysis
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Copolymerization | Acrylamide + Acrylic acid + NaOH, Initiator, 50-80°C | Formation of sodium salt copolymer | High yield, controlled molecular weight |
| Amidation | Carboxylic acid + amines, room temp or reflux | Conversion to amide groups | Moderate to high yield |
| Esterification | Carboxylic acid + Methanol + H2SO4, reflux 6 h | Formation of methyl esters | ~48% yield reported in analogs |
| Purification | Recrystallization from ethyl acetate-hexane | Purity enhancement | >95% purity achievable |
Research Findings on Preparation
- Recrystallization Techniques : Recrystallization from ethyl acetate-hexane mixtures is effective in obtaining high purity products, as demonstrated in the preparation of related prop-2-enoic acid derivatives.
- Use of Thionyl Chloride : Conversion of carboxylic acids to acid chlorides using thionyl chloride followed by reaction with amines facilitates amidation, yielding prop-2-enamide derivatives.
- Catalysis and Polymerization : Palladium-catalyzed reactions and Brønsted acid catalysis have been explored in related prop-2-enoic acid syntheses, indicating possibilities for controlled polymerization and functionalization.
- Industrial Scale-Up : The polymerization process is scalable, with strict control over temperature and pH to ensure product consistency and avoid side reactions.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Product Form | Yield | Notes |
|---|---|---|---|---|---|
| Copolymerization | Acrylamide, Acrylic acid, NaOH, Initiator | 50-80°C, aqueous | Sodium salt copolymer | High | Industrially preferred |
| Amidation | Acid chloride (from acid + SOCl2), Amines | Room temp, 2 h | Amide derivatives | Moderate | Requires purification |
| Esterification | Acid, Methanol, H2SO4 | Reflux 6 h | Methyl esters | ~48% | Precursor for sodium salt |
| Recrystallization | Ethyl acetate-hexane | Ambient | Pure crystalline | N/A | Enhances purity |
Chemical Reactions Analysis
Types of Reactions
Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid is utilized in various scientific research applications:
-
Polymer Synthesis :
- Monomer for Polymers : It serves as a crucial monomer in the synthesis of superabsorbent polymers (SAPs) due to its ability to form cross-linked structures that can absorb significant amounts of water.
- Hydrogels : Employed in creating hydrogels for drug delivery systems, enhancing the bioavailability of therapeutic agents.
-
Biological Applications :
- Drug Delivery Systems : The hydrophilic nature of the resulting polymers makes them ideal for encapsulating drugs and controlling their release in medical applications.
- Wound Dressings : The compound's properties facilitate the development of superabsorbent materials used in wound care, providing moisture retention and promoting healing.
- Environmental Applications :
-
Industrial Uses :
- Adhesives and Coatings : The compound is integral in formulating adhesives and coatings due to its strong bonding properties and film-forming capabilities.
- Textiles : It is also utilized in textile processing as a finishing agent that enhances fabric properties.
Case Studies
-
Hydrogel Development for Drug Delivery :
A study demonstrated the use of sodium acrylamide-acrylate copolymer hydrogels for delivering anti-cancer drugs. The hydrogels showed controlled release profiles, enhancing therapeutic efficacy while minimizing side effects. -
Water Treatment Efficacy :
Research highlighted the application of sodium acrylate-based polymers in municipal wastewater treatment. These polymers effectively flocculated suspended solids, improving water clarity and reducing treatment costs. -
Agricultural Soil Enhancement :
Field trials indicated that incorporating sodium acrylamide-acrylate copolymers into soil significantly improved moisture retention during dry periods, leading to increased crop yields.
Mechanism of Action
The mechanism of action of sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid involves its ability to form cross-linked polymers. These polymers can absorb large amounts of water, making them useful in various applications such as superabsorbent materials . The molecular targets and pathways involved include the interaction of the polymer with water molecules, leading to the formation of a hydrogel network .
Comparison with Similar Compounds
Similar Compounds
Poly(acrylamide): A polymer of acrylamide that is used in similar applications but lacks the carboxylate functionality.
Sodium polyacrylate: A polymer of acrylic acid that is similar in structure but has different properties due to the absence of the amide group.
Uniqueness
Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid is unique due to its combination of amide and carboxylate functionalities, which provide it with distinct properties such as enhanced water absorption and the ability to form hydrogels .
Biological Activity
Sodium;prop-2-enamide;prop-2-enoate;prop-2-enoic acid, commonly referred to as a derivative of prop-2-enamide, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a prop-2-enamide functional group, which is characterized by a conjugated double bond system that enhances its reactivity and interaction with biological systems. The molecular formula is C₈H₉NaO₄S, indicating the presence of sodium and sulfur alongside carbon, hydrogen, and oxygen.
Biological Activities
Research indicates that sodium;prop-2-enamide;prop-2-enoate exhibits several notable biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have suggested that it acts as an enzyme inhibitor targeting pathways involved in cancer progression, potentially leading to reduced tumor growth .
- Antimicrobial Properties : It has been investigated for its ability to inhibit microbial growth. The mechanism involves binding to specific enzymes critical for microbial survival, thereby disrupting their metabolic processes .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases .
The biological effects of sodium;prop-2-enamide;prop-2-enoate are mediated through various molecular targets:
- Enzyme Inhibition : The compound interacts with enzymes involved in cancer cell metabolism and microbial growth, leading to inhibition of their activity.
- Receptor Modulation : It may also influence receptor activity within cells, altering signaling pathways that regulate cell growth and apoptosis .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | |
| Antimicrobial | Inhibits growth of specific bacteria | |
| Anti-inflammatory | Modulates inflammatory responses |
Case Studies
- Anticancer Study : A study investigating the anticancer properties of sodium;prop-2-enamide showed significant inhibition of tumor growth in vitro. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Research : Another research effort focused on the antimicrobial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent .
- Inflammation Modulation : A recent study evaluated the anti-inflammatory effects of the compound in animal models. The findings suggested a reduction in inflammatory markers following treatment, indicating its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing sodium-containing acrylate/acrylamide copolymers, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via free radical polymerization of 2-propenoic acid (acrylic acid) with other monomers (e.g., 2,5-furandione) in the presence of sodium salts. Key variables include temperature (often 60–80°C), initiators (e.g., ammonium persulfate), and monomer ratios. Reaction progress is monitored using Fourier-transform infrared spectroscopy (FTIR) to track carbonyl group consumption .
- Characterization : Post-synthesis, the product is purified via dialysis or precipitation. Structural confirmation requires nuclear magnetic resonance (NMR) for proton environments and gel permeation chromatography (GPC) for molecular weight distribution .
Q. Which analytical techniques are essential for confirming the structural integrity of sodium acrylate/acrylamide derivatives?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Identifies proton/carbon environments (e.g., vinyl protons at δ 5.6–6.3 ppm, carboxylate groups at δ 170–180 ppm) .
- FTIR : Confirms functional groups (e.g., C=O stretch at 1700 cm⁻¹, COO⁻ symmetric/asymmetric stretches at 1400/1550 cm⁻¹) .
- Chromatographic Methods :
- HPLC : Assesses purity and detects unreacted monomers .
Q. How do the IUPAC name and SMILES notation inform the compound’s reactivity and application potential?
- Structural Insights : The IUPAC name specifies sodium as a counterion, acrylate/acrylamide backbone, and substituents. The SMILES notation (e.g.,
C=CC(=O)[O-].C1=CC(=O)OC1=O.[Na+]) reveals conjugation in the acrylate group, influencing polymerization kinetics and ionic interactions in aqueous systems .
Advanced Research Questions
Q. How can copolymer composition be controlled during free radical polymerization to tailor material properties?
- Experimental Design :
- Monomer Feed Ratios : Adjusting acrylic acid:maleic anhydride ratios alters carboxylate density, impacting hydrophilicity .
- Chain Transfer Agents : Modulate molecular weight to balance mechanical strength and solubility .
- Data Analysis : Use reactivity ratio calculations (e.g., Fineman-Ross method) to predict copolymer composition from monomer conversion data .
Q. What strategies resolve contradictions in reported biological activities of acrylate-based polymers?
- Comparative Studies : Replicate experiments under standardized conditions (pH, temperature, purity ≥95%) to isolate structure-activity relationships .
- Meta-Analysis : Aggregate data from in vitro cytotoxicity assays (e.g., MTT tests) to identify trends in biocompatibility across studies .
Q. What are the challenges in scaling up synthesis while minimizing side reactions (e.g., crosslinking)?
- Process Optimization :
- Oxygen Exclusion : Use inert gas purging to prevent premature termination of radical polymerization .
- Temperature Gradients : Implement gradual heating to avoid localized overheating, which promotes branching .
- Quality Control : Employ dynamic light scattering (DLS) to detect unintended aggregation early .
Q. How can computational modeling predict reaction mechanisms in sodium acrylate copolymer systems?
- Density Functional Theory (DFT) : Simulate radical initiation and propagation steps to identify energy barriers and preferred pathways .
- Molecular Dynamics (MD) : Model polymer-solvent interactions to optimize reaction solvents (e.g., water vs. DMSO) .
Q. How do environmental conditions (pH, ionic strength) affect the stability of sodium acrylate copolymers?
- Experimental Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
